BoNT-IN-2

Botulism Protease Inhibition Drug Discovery

BoNT-IN-2 (Compound is a synthetically derived small molecule belonging to the quinolinol chemical class. It functions as an inhibitor of the Botulinum Neurotoxin Serotype A Light Chain (BoNT/A LC), a zinc-dependent metalloprotease essential for neurotoxicity.

Molecular Formula C25H26N4O
Molecular Weight 398.5 g/mol
Cat. No. B1667368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoNT-IN-2
SynonymsBoNT inhibitor;  compound 33;  BoNTIN33;  BoNTIN-33;  BoNT-IN33;  BoNT-IN-33
Molecular FormulaC25H26N4O
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(C2=CC=C(C=C2)N(C)C)C3=C(C4=C(C=CC(=N4)C)C=C3)O
InChIInChI=1S/C25H26N4O/c1-16-6-5-7-22(26-16)28-23(18-10-13-20(14-11-18)29(3)4)21-15-12-19-9-8-17(2)27-24(19)25(21)30/h5-15,23,30H,1-4H3,(H,26,28)
InChIKeyHOCWFUDKLDDDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BoNT-IN-2 (Compound 33) Sourcing: A Quinolinol-Based BoNT/A Light Chain Inhibitor for Research


BoNT-IN-2 (Compound 33) is a synthetically derived small molecule belonging to the quinolinol chemical class. It functions as an inhibitor of the Botulinum Neurotoxin Serotype A Light Chain (BoNT/A LC), a zinc-dependent metalloprotease essential for neurotoxicity [1]. Its reported primary activity is an in vitro IC50 of 4.5 µM against the BoNT/A LC [1].

BoNT-IN-2 Differentiation: Why Not All Quinolinol or BoNT/A LC Inhibitors Are Interchangeable


Substituting BoNT-IN-2 with another in-class compound (e.g., a different quinolinol derivative or a BoNT/A inhibitor from another structural series) is not advisable without supporting data. Small structural modifications on the quinolinol scaffold can significantly alter binding affinity, as evidenced by the range of IC50 values reported within the same study [1]. Furthermore, the translation of in vitro enzymatic potency to efficacy in more complex cellular or tissue-based models is not linear and varies between compounds [1]. Therefore, the specific profile of BoNT-IN-2, as defined by its unique structure and assayed performance, must be considered for experimental design and procurement.

BoNT-IN-2 Performance Metrics: Quantitative Differentiation in BoNT/A LC Inhibition


In Vitro Potency of BoNT-IN-2 Against BoNT/A Light Chain Protease Activity

BoNT-IN-2 (Compound 33) exhibits inhibitory activity against the BoNT/A Light Chain (LC) protease. Its potency can be benchmarked against the lead compound BoNT-IN-1 (Compound 8) from the same chemical series. BoNT-IN-2 demonstrates an IC50 of 4.5 µM, which is 5-fold less potent than BoNT-IN-1 (IC50 = 0.9 µM) in the same in vitro enzymatic assay [1]. This difference highlights the impact of specific structural modifications on target engagement within the quinolinol series.

Botulism Protease Inhibition Drug Discovery

BoNT-IN-2 Represents a Distinct Chemical Scaffold Within the Quinolinol Series

BoNT-IN-2 (Compound 33) is a specific quinolinol derivative with a unique substitution pattern, as detailed in the J. Med. Chem. study [1]. While a direct quantitative comparison of all molecular properties is not available, it can be class-inferred that its distinct chemical structure leads to a different property profile compared to other compounds in the series, such as BoNT-IN-1 (Compound 8). This structural divergence is the basis for the observed difference in enzymatic potency.

Medicinal Chemistry Structure-Activity Relationship Quinolinol

BoNT-IN-2 as a Tool for Probing ADME and Solubility in the Quinolinol Class

The study from which BoNT-IN-2 (Compound 33) originates identifies the compound as part of a series of 'clinically viable' quinolinol inhibitors, evaluated for properties beyond enzymatic potency [1]. While specific comparative ADME data for BoNT-IN-2 is not provided in the abstract, its classification alongside other leads suggests it was part of a broader effort to optimize drug-like properties such as solubility and metabolic stability, which are critical for advancing beyond in vitro assays [1].

ADME Solubility Drug Development

Recommended Research Applications for BoNT-IN-2 Based on Its Defined Profile


Structure-Activity Relationship (SAR) Studies of Quinolinol-Based BoNT/A Inhibitors

BoNT-IN-2 (Compound 33) is a well-defined tool compound for SAR studies. Its specific IC50 value (4.5 µM) provides a precise data point for understanding how structural modifications on the quinolinol core affect BoNT/A LC inhibition. Researchers can use it as a benchmark when synthesizing and testing new analogs [1].

In Vitro Assay Development and Validation for BoNT/A Protease Activity

As a characterized BoNT/A LC inhibitor with a known IC50, BoNT-IN-2 serves as a valuable reference standard for developing, validating, and troubleshooting in vitro assays designed to measure BoNT/A protease activity. Its use ensures assay reliability and reproducibility across different experimental setups [1].

Investigating Cellular Efficacy of a 'Clinically Viable' Quinolinol Lead

BoNT-IN-2 is part of a series of compounds identified for their 'clinically viable' properties. This makes it a relevant starting point for researchers aiming to study the cellular penetration and activity of a more drug-like BoNT/A inhibitor in cell-based models of intoxication, moving beyond simple enzymatic assays [1].

Comparative Pharmacology of BoNT/A Inhibitor Chemotypes

BoNT-IN-2 can be used in comparative studies alongside inhibitors from different chemical classes (e.g., hydroxamates) or more potent analogs (e.g., BoNT-IN-1) to differentiate their pharmacological profiles. Such studies are crucial for understanding the relationship between chemical structure, potency, and other biological effects in the context of BoNT/A inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for BoNT-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.